Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate

Descripción general

Descripción

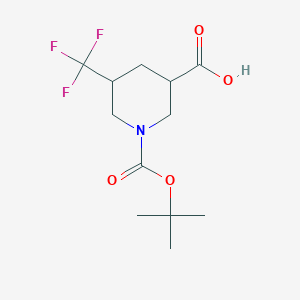

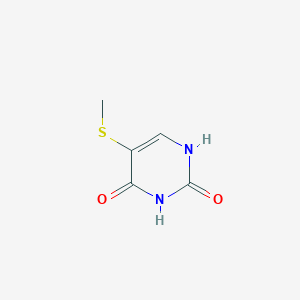

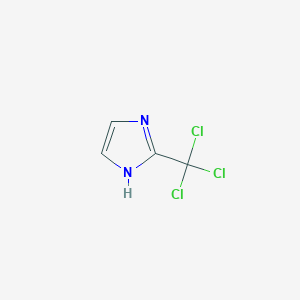

Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 166313-50-4 . It has a molecular weight of 196.21 . It is a powder in physical form .

Synthesis Analysis

The synthesis of this compound and its derivatives can involve various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3- (4-bromo- phenyl (tolyl))-1H-pyrazole in absolute boiling ethanol can afford new azomethines as Schiff bases .Molecular Structure Analysis

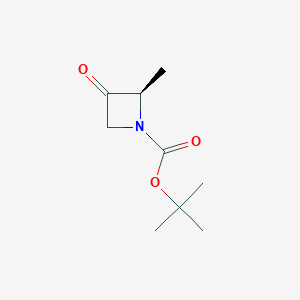

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H12N2O3/c1-4-14-9(13)8-7(5-12)6(2)10-11(8)3/h5H,4H2,1-3H3 .Chemical Reactions Analysis

The reaction of these compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2 as well as under microwave irradiation had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4- (5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate exclusively .Physical And Chemical Properties Analysis

This compound has a storage temperature of 4 degrees Celsius . It is a powder in physical form .Aplicaciones Científicas De Investigación

Photochromism and Molecular Reactions

Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate exhibits photochromism, changing color upon light irradiation and reverting back when melted or dissolved in solvents. This reversible photochromic behavior involves a photochemical intramolecular hydrogen abstraction process, making it of interest in material science for developing light-responsive materials (Yokoyama et al., 2004).

Synthesis of Novel Compounds

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, derived from Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate, is utilized in the synthesis of various novel compounds, such as propenic acids and ethenyl carboxylates, which are potential substrates for further chemical modifications (Matiichuk et al., 2009).

Heterocyclic Chemistry and Biological Activity Studies

Ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, related to this compound, engage in reactions that form new heterocyclic compounds. These reactions involve ANRORC rearrangements and are of interest in the study of heterocyclic chemistry and potential biological activities (Ledenyova et al., 2018).

Development of Pyrazole Derivatives

The Vilsmeier-Haak formylation process, applied to N-alkyl-3,5-dimethyl-1H-pyrazoles, yields 4-formyl derivatives, advancing the synthesis of complex pyrazole-based structures. This method is vital in developing new pyrazole derivatives with potential applications in various fields of chemistry (Attaryan et al., 2006).

Creation of New Heterocyclic Systems

Ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, derived from Ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylates, lead to the formation of new heterocyclic systems like 2-aryl-7-oxo-2,7-dihydrothiopyrano[3,4-c]pyrazole-5-carboxylic acids. These novel systems open up new avenues for research in heterocyclic chemistry (Chaban et al., 2020).

Safety and Hazards

Direcciones Futuras

Given the wide range of applications of pyrazole derivatives in various fields, there is a continuous need to identify new biologically active compounds, including those with antimicrobial activity . Therefore, future research could focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications for them .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that the compound can undergo condensation with various aromatic amines to form new azomethines as Schiff bases . The structure and E-configuration of the azomethine fragment were detected by methods of 1H NMR spectroscopy and X-ray analysis .

Biochemical Pathways

The compound’s reaction with thioglycolic acid in toluene, dmf, or acoh at reflux with or without the addition of zncl2 as well as under microwave irradiation had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1h-pyrrole-2-carboxylate exclusively .

Result of Action

The obtained azomethines were found to be effective only against gram-positive bacteria .

Action Environment

It’s known that the compound is a powder and its storage temperature is 4°c .

Análisis Bioquímico

Cellular Effects

Some azomethines derived from similar compounds have been found to be effective against Gram-positive bacteria

Molecular Mechanism

It is known that the compound can undergo condensation with various aromatic amines to form new azomethines . The exact mechanism of action at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, requires further study.

Temporal Effects in Laboratory Settings

The compound is stable under normal temperature and pressure

Propiedades

IUPAC Name |

ethyl 4-formyl-2,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5-12)6(2)10-11(8)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMZIRBECAVHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625187 | |

| Record name | Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166313-50-4 | |

| Record name | Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3048307.png)

![Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3048308.png)